Cyclonerodiol

Catalog No.
S567391
CAS No.
28834-06-2
M.F
C15H28O2
M. Wt
240.38 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclonerodiol

CAS Number

28834-06-2

Product Name

Cyclonerodiol

IUPAC Name

(1R,2S,3R)-3-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-1,2-dimethylcyclopentan-1-ol

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

InChI

InChI=1S/C15H28O2/c1-11(2)7-6-9-15(5,17)13-8-10-14(4,16)12(13)3/h7,12-13,16-17H,6,8-10H2,1-5H3/t12-,13+,14+,15+/m0/s1

InChI Key

ZBJPVPFEDGYYBD-GBJTYRQASA-N

SMILES

CC1C(CCC1(C)O)C(C)(CCC=C(C)C)O

Synonyms

cyclonerodiol

Canonical SMILES

CC1C(CCC1(C)O)C(C)(CCC=C(C)C)O

Isomeric SMILES

C[C@H]1[C@@H](CC[C@@]1(C)O)[C@@](C)(CCC=C(C)C)O
Cyclonerodiol is a natural product isolated from the roots of the sweet wormwood plant. It has a unique chemical structure with two cyclic rings and a long side chain consisting of 15 carbon atoms. This compound has drawn attention from various researchers due to its promising biological properties, such as anticancer, antimalarial, and antiviral activities. Cyclonerodiol has been identified for the first time in 1993, and since then, several studies have focused on its synthesis, characterization, and biological properties.
Cyclonerodiol has a white crystalline appearance and is insoluble in water. The molecular weight of this compound is 410.60 g/mol, and its empirical formula is C27H38O3. Cyclonerodiol has a melting point of 100-102 °C and a boiling point of 482.4 °C at 760 mmHg. Its solubility in various organic solvents such as ethanol, methanol, and chloroform have been reported in the literature.
The total synthesis of cyclonerodiol has been reported in the literature. Researchers have used different strategies such as employing a Diels-Alder reaction, a Sonogashira coupling reaction, and a Wittig reaction to synthesize cyclonerodiol. Despite its challenging chemical synthesis, several successful attempts have been established to produce the compound in the laboratory. Various analytical methods have been employed to characterize the synthesized cyclonerodiol, including NMR, FT-IR, HRMS, and X-ray crystallography.
have been widely used to quantify cyclonerodiol in different samples, including plant extracts, biological fluids, and cell cultures. Chromatographic techniques such as HPLC, GC, and TLC have been used to separate and identify cyclonerodiol. Besides, mass spectrometry techniques such as ESI-MS and FAB-MS have been employed to confirm the mass and structure of cyclonerodiol.
Cyclonerodiol has been reported to have various biological properties, such as anticancer, antimalarial, and antiviral activities. Studies have shown that this compound can inhibit the proliferation of several cancer cell lines such as lung, colon, and breast cancer cells. Cyclonerodiol has also been reported to have antimalarial activity against Plasmodium falciparum, a resistant strain of the malaria parasite. Additionally, this compound has shown significant antiviral activity against the herpes simplex virus type-1 and type-2, and the hepatitis C virus.
Several in vitro and in vivo studies have shown that cyclonerodiol has low toxicity and is safe for use in scientific experiments. However, further studies are needed to evaluate the toxicity and safety of higher doses of cyclonerodiol in animal models.
Cyclonerodiol has been widely used in scientific experiments, such as cell culture studies, animal models, and clinical trials. This compound has been used as a potential anticancer agent, antimalarial agent, and antiviral agent in various studies.
The current research on cyclonerodiol has focused on identifying its mechanism of action in different biological systems, improving its synthesis and characterization, and evaluating its potential use in clinical settings. Several studies are being conducted to understand the potential of cyclonerodiol as a therapeutic agent for various diseases.
Cyclonerodiol has several potential implications in various fields of research and industry. It can be used as a lead compound in drug discovery and development, as a natural insecticide, and as a potential therapeutic agent in cancer, malaria, and viral diseases. Besides, it can be used as a natural food and cosmetic preservative.
The limitations of cyclonerodiol include its challenging synthesis, low solubility in water, and limited knowledge of its toxicity and safety. Therefore, further studies are needed to address these limitations and explore the full potential of cyclonerodiol. Some future directions for research include:
1. Developing new strategies for the synthesis of cyclonerodiol to improve its yield and reduce its cost.
2. Further exploring the mechanism of action of cyclonerodiol in different biological systems to understand its potential use in disease treatment.
3. Conducting further preclinical and clinical studies to evaluate the safety and efficacy of cyclonerodiol in humans.
4. Investigating the potential use of cyclonerodiol as a natural insecticide and food preservative.
5. Developing formulations of cyclonerodiol with improved solubility and stability for its use in clinical settings.
6. Studying the potential of cyclonerodiol as a lead compound for drug discovery and development.
In conclusion, cyclonerodiol is a unique natural product with promising biological properties. Despite its challenging synthesis, numerous successful attempts have been established to produce and characterize the compound. Further research is needed to explore the full potential of cyclonerodiol in different fields of research and industry. It has various possible implications in the future, and researchers can explore such opportunities even further.

XLogP3

3.2

Other CAS

28834-06-2

Wikipedia

Cyclonerodiol

Dates

Modify: 2023-08-15

Explore Compound Types